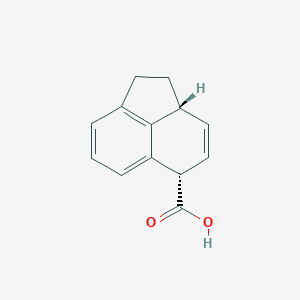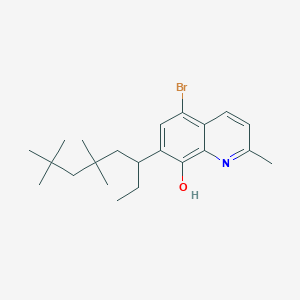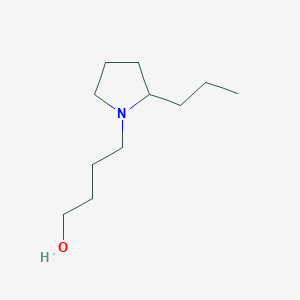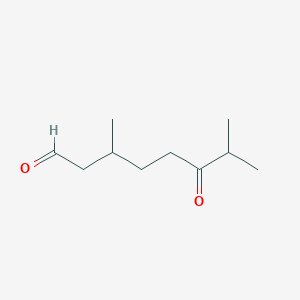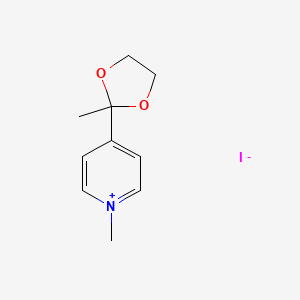phosphanium iodide CAS No. 60254-13-9](/img/structure/B14607882.png)
[(2-Hydroxyphenyl)methyl](diphenyl)phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)methylphosphanium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium ion bonded to a 2-hydroxyphenyl group and two diphenyl groups, with iodide as the counterion. Quaternary phosphonium salts are known for their stability and diverse applications in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)methylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quaternary phosphonium salts, including (2-Hydroxyphenyl)methylphosphanium iodide, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2-Hydroxyphenyl)methylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and may require specific temperatures and catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
科学的研究の応用
(2-Hydroxyphenyl)methylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-Hydroxyphenyl)methylphosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use.
類似化合物との比較
Similar Compounds
Similar compounds to (2-Hydroxyphenyl)methylphosphanium iodide include other quaternary phosphonium salts like:
- Tetraphenylphosphonium iodide
- Triphenylphosphine oxide
- Benzyltriphenylphosphonium chloride
Uniqueness
(2-Hydroxyphenyl)methylphosphanium iodide is unique due to the presence of the 2-hydroxyphenyl group, which imparts specific chemical properties and reactivity This functional group allows for additional interactions and reactions that are not possible with other quaternary phosphonium salts
特性
CAS番号 |
60254-13-9 |
|---|---|
分子式 |
C19H18IOP |
分子量 |
420.2 g/mol |
IUPAC名 |
(2-hydroxyphenyl)methyl-diphenylphosphanium;iodide |
InChI |
InChI=1S/C19H17OP.HI/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20H,15H2;1H |
InChIキー |
YZCKWMXYTJVHSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](CC2=CC=CC=C2O)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


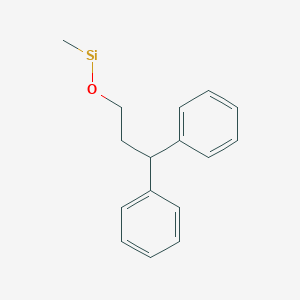
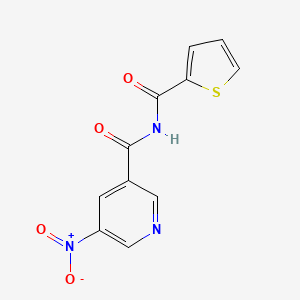
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
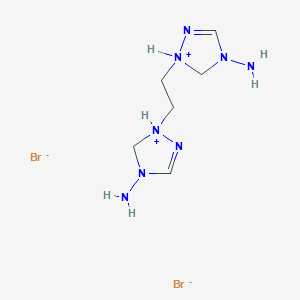

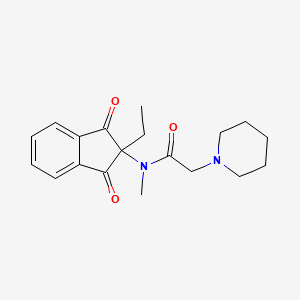
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
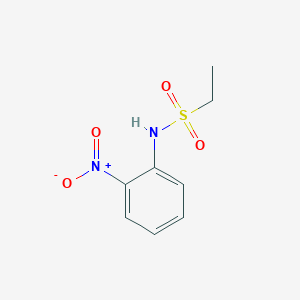
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
